molecular formula C17H15NO B15408220 N-Benzyl-N-methyl-3-phenylprop-2-ynamide CAS No. 823179-47-1

N-Benzyl-N-methyl-3-phenylprop-2-ynamide

Cat. No.: B15408220
CAS No.: 823179-47-1
M. Wt: 249.31 g/mol
InChI Key: GGMPNTBNIOULMM-UHFFFAOYSA-N
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Description

N-Benzyl-N-methyl-3-phenylprop-2-ynamide (CAS 823179-47-1) is a specialized alkynyl amide with the molecular formula C 17 H 15 NO and a molecular weight of 249.31 g/mol . This compound serves as a valuable synthetic intermediate in organic and medicinal chemistry research. It can be efficiently synthesized via palladium-catalyzed oxidative aminocarbonylation of terminal alkynes, a method proven to provide good to excellent yields and which benefits from the use of a recoverable and reusable palladium catalyst . Furthermore, its synthesis has been achieved through a copper-catalyzed decarboxylative amidation of alkynyl carboxylic acids, demonstrating good functional group tolerance . Researchers utilize this compound and its derivatives as building blocks in the exploration of tachykinin receptor antagonists , specifically as potential neurokinin-1 (NK-1) receptor antagonists for the treatment of disorders associated with an excess of tachykinins . As a stable dialkyl-substituted propynamide, it is of significant interest in developing novel pharmacologically active molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

823179-47-1

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

N-benzyl-N-methyl-3-phenylprop-2-ynamide

InChI

InChI=1S/C17H15NO/c1-18(14-16-10-6-3-7-11-16)17(19)13-12-15-8-4-2-5-9-15/h2-11H,14H2,1H3

InChI Key

GGMPNTBNIOULMM-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C#CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Electronic Comparisons

N-Benzyl-2-propynamide (C₁₀H₉NO)
  • Structure : Features a terminal alkyne and a benzyl-substituted amide group but lacks the N-methyl substituent present in the target compound.
  • Crystallography :
    • Bond lengths: C≡C bond ~1.19 Å, consistent with typical ynamides.
    • Dihedral angle between the benzyl group and the amide plane: 76.8° , indicating significant torsion .
  • Hydrogen Bonding : Stabilized by N–H⋯O chains along the b-axis and weaker C–H⋯O interactions .
  • Reactivity : Serves as an intermediate in triazole synthesis via azide-alkyne cycloaddition (e.g., Click chemistry) .
N-Benzyl-N-methyl-3-phenylprop-2-ynamide
  • Electronic Effects : The methyl group may increase electron density at the ynamide triple bond, enhancing nucleophilic character in cycloadditions.
Compound 49 (C₂₅H₃₇NO₆Si)
  • Structure : Features bulky trimethylsilyl ethoxycarbonyl (SEOC) and dimethoxyethyl substituents.
  • Impact : Steric bulk slows reactivity in benzannulation reactions, contrasting with the more accessible triple bond in the target compound .

Physical and Chemical Properties

Compound Molecular Formula Physical State Key Reactivity Notes Hydrogen Bonding
This compound C₁₇H₁₅NO Solid (hypothetical) Enhanced electron density at triple bond Limited (no N–H donor)
N-Benzyl-2-propynamide C₁₀H₉NO Pale yellow solid Triazole synthesis intermediate N–H⋯O chains, C–H⋯O interactions
Compound 49 C₂₅H₃₇NO₆Si Yellow solid Sterically hindered benzannulation Not reported

Research Findings and Implications

  • Steric vs. Electronic Effects : N-methylation balances electron donation and steric bulk, offering a tunable platform for catalytic applications.
  • Synthetic Flexibility : Substituent variation (e.g., SEOC in Compound 49) highlights the adaptability of ynamides in complex molecule synthesis .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-Benzyl-N-methyl-3-phenylprop-2-ynamide?

  • Methodology : The synthesis typically involves amide coupling between a ynamine derivative and an activated carboxylic acid. For example, using N-methyl-N-benzylamine with 3-phenylpropiolic acid in the presence of coupling agents like HATU or DCC, followed by purification via column chromatography. Reaction conditions may include dichloromethane or acetonitrile as solvents and room temperature to mild heating (40–60°C) .
  • Key Considerations : Monitor reaction progress via TLC or LC-MS. Ensure anhydrous conditions to prevent hydrolysis of intermediates.

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent connectivity and stereochemistry. Aromatic protons in the benzyl and phenyl groups typically appear between δ 7.0–7.5 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography : For definitive structural elucidation, use SHELXL for refinement and ORTEP-III for graphical representation .
    • Validation : Cross-reference experimental data with computational predictions (e.g., DFT-calculated NMR shifts) .

Q. How can impurities or byproducts be identified during synthesis?

  • Approach : Employ HPLC with UV/Vis detection or GC-MS to detect side products like unreacted starting materials or hydrolysis derivatives. Compare retention times with standards .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for This compound derivatives?

  • Strategy :

Derivatization : Modify the benzyl group (e.g., halogenation, methoxy substitutions) or replace the ynamide moiety with other electrophilic groups.

Biological Assays : Screen derivatives for target-specific activity (e.g., enzyme inhibition) using dose-response curves.

Computational Modeling : Perform molecular docking (AutoDock, Schrödinger) to predict binding affinities and guide structural modifications .

  • Data Analysis : Use multivariate regression to correlate electronic parameters (Hammett constants) with bioactivity .

Q. What experimental approaches resolve contradictions in reported biological activity data?

  • Resolution Steps :

Replicate Studies : Ensure consistent assay conditions (e.g., cell line, incubation time).

Metabolic Stability Tests : Assess compound stability in vitro (e.g., liver microsomes) to explain variability in IC50_{50} values .

Synchrotron Studies : Use high-resolution crystallography to verify target binding modes and rule out crystal packing artifacts .

Q. How can the compound’s reactivity in click chemistry applications be optimized?

  • Optimization Tips :

  • Catalyst Screening : Test Cu(I)/Ru(II) catalysts for azide-ynamide cycloadditions.
  • Solvent Effects : Use polar aprotic solvents (DMF, DMSO) to enhance reaction rates.
  • Kinetic Analysis : Monitor reaction progress via in situ IR or Raman spectroscopy to identify rate-limiting steps .

Methodological Tables

Table 1 : Common Synthetic Routes and Yields

RouteReagents/ConditionsYield (%)Reference
Amide CouplingHATU, DIPEA, CH2_2Cl2_2, RT65–75
Pd-Catalyzed AlkynylationPd(PPh3_3)4_4, CuI, THF, 60°C50–60

Table 2 : Key Spectroscopic Data

TechniqueObserved DataComputational Prediction
1^1H NMR (CDCl3_3)δ 7.3–7.5 (m, 10H, Ar-H)δ 7.2–7.6 (Gaussian DFT)
HRMS (ESI+)[M+H]+^+: 320.1542320.1538 (Theoretical)

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